molecular formula C17H23NO6 B554398 (S)-4-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid CAS No. 5891-45-2

(S)-4-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid

Cat. No. B554398
CAS RN: 5891-45-2
M. Wt: 337.4 g/mol
InChI Key: VJECGKAFPHEJQS-UHFFFAOYSA-N
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Description

The compound is a derivative of amino acids, specifically a modified form of aspartic acid or glutamic acid. It contains a benzyloxy carbonyl (Cbz) group and a tert-butoxy group, both of which are commonly used as protecting groups in organic synthesis .


Synthesis Analysis

The synthesis of such compounds typically involves the protection of the amino group with the Cbz group and the carboxylic acid group with the tert-butoxy group . The exact synthesis would depend on the specific structure of the compound.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the Cbz and Boc groups would likely make it relatively non-polar and soluble in organic solvents .

Scientific Research Applications

Synthesis and Peptide Modification

The compound is primarily used in the synthesis of non-proteinogenic amino acids and their derivatives. For instance, (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives are synthesized from a precursor closely related to (S)-4-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid, indicating the compound's relevance in the synthesis of complex amino acids (Adamczyk, Reddy, 2001). Similarly, tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate, a key intermediate for collagen cross-link synthesis, is derived from a structurally similar compound, showcasing the pivotal role of this chemical in biomedical applications (Adamczyk, Johnson, Reddy, 1999).

HIV-Protease Activity Detection

This chemical is also utilized in developing assays for HIV-protease activity detection. A derivative, (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, is used to synthesize oligopeptides that serve as sequence-specific chromogenic protease substrates, crucial for detecting HIV-protease activity (Badalassi, Nguyen, Crotti, Reymond, 2002).

Enzyme Inhibition Studies

2-Benzyl-5-hydroxy-4-oxopentanoic acid and its enantiomers are designed and synthesized for inhibitory activity against carboxypeptidase A, highlighting the compound's relevance in enzyme inhibition and interaction studies (Wang, Jin, Zeng, Tian, 2010).

Isotopic Labeling for Biological Studies

Additionally, the chemical is used in the efficient synthesis of isotopically labeled compounds like (+)-deoxypyridinoline, indicating its importance in preparing biologically relevant markers and probes (Adamczyk, Johnson, Reddy, Rege, 2000).

properties

IUPAC Name

(4S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-15(21)13(9-10-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJECGKAFPHEJQS-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid

CAS RN

5891-45-2
Record name Z-Glu-OtBu
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